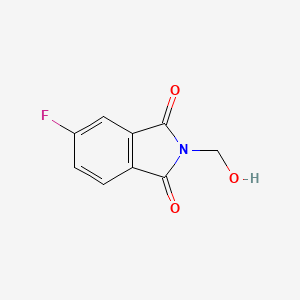![molecular formula C19H21N3O3 B5884555 N-(4-methoxyphenyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B5884555.png)
N-(4-methoxyphenyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]urea, commonly known as MPUC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MPUC is a urea derivative that has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of MPUC is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MPUC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, and it has also been shown to induce apoptosis in cancer cells. MPUC has also been shown to have anti-inflammatory properties, and research has been conducted to investigate its potential as a treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPUC has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been shown to have potent anticancer properties. However, there are also limitations to its use in lab experiments. It is not yet fully understood how MPUC works, and more research is needed to fully understand its mechanism of action. Additionally, more research is needed to investigate its potential side effects and toxicity.
Direcciones Futuras
There are several potential future directions for research on MPUC. One area of research is to investigate its potential as a treatment for various types of cancer. Another area of research is to investigate its potential as a diagnostic tool for cancer. Additionally, more research is needed to fully understand the mechanism of action of MPUC, and to investigate its potential side effects and toxicity.
Métodos De Síntesis
MPUC can be synthesized using a variety of methods, including the reaction of 4-methoxyphenyl isocyanate with 2-(1-pyrrolidinylcarbonyl)phenylamine in the presence of a catalyst. The resulting product is then purified using various techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
MPUC has been studied extensively for its potential applications in scientific research. It has been shown to have anticancer properties, and research has been conducted to investigate its potential as a treatment for various types of cancer. MPUC has also been studied for its potential as a diagnostic tool, as it has been shown to selectively bind to certain types of cancer cells.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-3-[2-(pyrrolidine-1-carbonyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-25-15-10-8-14(9-11-15)20-19(24)21-17-7-3-2-6-16(17)18(23)22-12-4-5-13-22/h2-3,6-11H,4-5,12-13H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQXOIXOGPVDGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5884489.png)
![methyl 4-({[N-(2-thienylcarbonyl)glycyl]oxy}methyl)benzoate](/img/structure/B5884491.png)
![2-fluoro-N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5884495.png)
![4-nitrobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5884502.png)


![4-[(cyclohexylcarbonyl)amino]-N-isobutylbenzamide](/img/structure/B5884518.png)
![N-[4-(acetylamino)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B5884521.png)


![N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5884549.png)
![3-fluoro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5884553.png)
![N-(3-chloro-4-methoxyphenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5884565.png)
